molecular formula C13H12N2O8 B3344564 2-Propenoic acid, 2-methyl-, 2-[(3,5-dinitrobenzoyl)oxy]ethyl ester CAS No. 78198-10-4

2-Propenoic acid, 2-methyl-, 2-[(3,5-dinitrobenzoyl)oxy]ethyl ester

Cat. No.: B3344564
CAS No.: 78198-10-4
M. Wt: 324.24 g/mol
InChI Key: PUOIRWDPECROBN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 2-methyl-, 2-[(3,5-dinitrobenzoyl)oxy]ethyl ester typically involves the esterification of 2-propenoic acid with 2-[(3,5-dinitrobenzoyl)oxy]ethanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pressure, can enhance the efficiency of the process. Additionally, solvent recovery and recycling systems can be implemented to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 2-methyl-, 2-[(3,5-dinitrobenzoyl)oxy]ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amino derivatives.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

2-Propenoic acid, 2-methyl-, 2-[(3,5-dinitrobenzoyl)oxy]ethyl ester has several scientific research applications:

    Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential use in drug delivery systems and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty coatings, adhesives, and resins.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 2-methyl-, 2-[(3,5-dinitrobenzoyl)oxy]ethyl ester involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates, which can then interact with cellular components. The ester group can be hydrolyzed to release the active 2-propenoic acid derivative, which can participate in further biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2-Propenoic acid, 2-methyl-, 2-(diethylamino)ethyl ester: Similar in structure but contains a diethylamino group instead of the 3,5-dinitrobenzoyl group.

    2-Propenoic acid, 2-methyl-, 3,3,5-trimethylcyclohexyl ester: Contains a cyclohexyl group, differing in its steric and electronic properties.

    Methacrylic acid, ethyl ester: A simpler ester derivative of 2-propenoic acid with different reactivity and applications.

Uniqueness

2-Propenoic acid, 2-methyl-, 2-[(3,5-dinitrobenzoyl)oxy]ethyl ester is unique due to the presence of the 3,5-dinitrobenzoyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s reactivity and potential for use in various applications, particularly in fields requiring specific functionalization and reactivity.

Properties

IUPAC Name

2-(2-methylprop-2-enoyloxy)ethyl 3,5-dinitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O8/c1-8(2)12(16)22-3-4-23-13(17)9-5-10(14(18)19)7-11(6-9)15(20)21/h5-7H,1,3-4H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUOIRWDPECROBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCOC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

82008-07-9
Details Compound: 2-Propenoic acid, 2-methyl-, 2-[(3,5-dinitrobenzoyl)oxy]ethyl ester, homopolymer
Record name 2-Propenoic acid, 2-methyl-, 2-[(3,5-dinitrobenzoyl)oxy]ethyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82008-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID20623755
Record name 2-[(2-Methylacryloyl)oxy]ethyl 3,5-dinitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20623755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78198-10-4
Record name 2-[(2-Methylacryloyl)oxy]ethyl 3,5-dinitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20623755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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